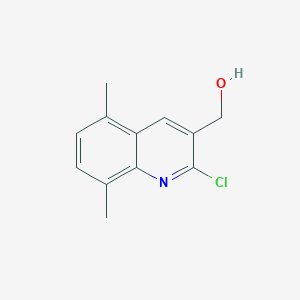

2-Chloro-5,8-dimethylquinoline-3-methanol

Description

Significance of Quinoline (B57606) Scaffolds in Heterocyclic Chemistry Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of heterocyclic chemistry. frontiersin.orgorientjchem.org Recognized as a "privileged scaffold," its structural framework is present in numerous natural products, particularly alkaloids, and a vast array of synthetic compounds with significant pharmacological properties. rsc.orgresearchgate.net The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the synthesis of derivatives with a wide spectrum of biological activities. frontiersin.orgnih.gov

In academic and industrial research, quinoline derivatives are extensively investigated for their potential as therapeutic agents. rsc.orgresearchgate.net This intense interest stems from their proven efficacy in various medicinal applications, including antimalarial (e.g., quinine, chloroquine), antibacterial (e.g., ciprofloxacin), anticancer (e.g., camptothecin), and antiviral agents. nih.govnih.gov The ability of the quinoline ring system to undergo both electrophilic and nucleophilic substitution reactions provides a robust platform for medicinal chemists to design and synthesize novel molecules with tailored pharmacological profiles. frontiersin.orgnih.gov The development of new synthetic methodologies, including greener approaches like microwave-assisted and metal-nanoparticle-catalyzed reactions, continues to expand the library of accessible quinoline derivatives for drug discovery and materials science. frontiersin.orgresearchgate.net

Table 1: Prominent Pharmacological Activities of Quinoline Derivatives

| Biological Activity | Description | Key Examples |

|---|---|---|

| Antimalarial | Effective against Plasmodium parasites, the causative agents of malaria. rsc.orgnih.gov | Quinine, Chloroquine (B1663885), Mefloquine |

| Anticancer | Exhibit cytotoxic effects against various cancer cell lines through mechanisms like apoptosis induction and enzyme inhibition. orientjchem.orgnih.govijresm.com | Camptothecin, Topotecan |

| Antibacterial | Broad-spectrum activity against bacteria, often by inhibiting DNA gyrase. orientjchem.orgnih.gov | Ciprofloxacin, Fluoroquinolones |

| Antiviral | Inhibit the replication of various viruses. nih.govnih.gov | Mefloquine (for ZIKV) |

| Anti-inflammatory | Reduce inflammation in various biological models. ijresm.comiosrjournals.org | Substituted quinoline derivatives |

| Antitubercular | Show activity against Mycobacterium tuberculosis. nih.govrsc.org | Bedaquiline |

Academic Context of Halogenated and Substituted Quinoline Derivatives

The introduction of substituents, particularly halogens, onto the quinoline scaffold is a critical strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. orientjchem.org Halogenation can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. orientjchem.org The position and nature of the substituent on the quinoline ring are paramount in determining the resulting pharmacological effect. orientjchem.orgnih.gov

Academic research has demonstrated that chloro-substituted quinolines, for instance, are key intermediates and final products in the development of new therapeutic agents. ijresm.com For example, the presence of a chlorine atom at the C-7 position is a well-known feature of the potent antimalarial drug chloroquine. rsc.org Structure-activity relationship (SAR) studies have consistently shown that substitutions at the C-2, C-3, and C-4 positions can profoundly impact a derivative's anticancer potency. orientjchem.orgnih.gov Research into halogenated quinolines often involves the synthesis of extensive libraries of compounds to screen for enhanced activity against specific diseases, leveraging modern synthetic techniques to achieve regioselective functionalization. researchgate.netresearchgate.net

Structural Elucidation and Positional Isomerism in Quinoline-3-Methanol Derivatives

The precise determination of the chemical structure of newly synthesized quinoline derivatives is fundamental to understanding their properties and potential applications. A combination of advanced analytical techniques is employed for unambiguous structural elucidation.

Key Spectroscopic and Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the connectivity and substitution pattern of the molecule. researchgate.net Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to establish correlations between different nuclei, confirming the complete structural assignment. researchgate.net

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB)-MS or Electrospray Ionization (ESI)-MS are used to determine the molecular weight of the compound. researchgate.net The isotopic pattern observed, for example, for chlorine (with its ³⁵Cl and ³⁷Cl isotopes), can confirm the presence of halogen atoms in the molecule. researchgate.net

Positional isomerism plays a crucial role in the functionality of quinoline derivatives. The specific placement of substituents, such as the methanol (B129727) group in quinoline-3-methanol derivatives, can lead to vastly different biological activities. rsc.org For example, the relative positions of chloro, methyl, and methanol groups on the quinoline ring dictate the molecule's shape, polarity, and ability to interact with biological targets. rsc.org Computational studies, such as Density Functional Theory (DFT), are also used to predict molecular structures, electronic properties, and reactivity, complementing experimental data. nih.govresearchgate.netijpras.com

Overview of Research Trajectories for 2-Chloro-5,8-dimethylquinoline-3-methanol and Analogues

While specific, in-depth academic studies focusing solely on this compound are not extensively documented in publicly available literature, its structure places it firmly within a class of compounds of significant interest to medicinal chemists. Research trajectories for this compound and its analogues primarily revolve around their use as building blocks in synthetic chemistry and for screening in drug discovery programs.

The presence of multiple functional groups—a reactive chloro group at C-2, a nucleophilic methanol at C-3, and methyl groups modifying the benzene ring—makes this molecule a versatile intermediate. Analogues, such as other 2-chloro-3-substituted quinolines, are frequently used as precursors for creating more complex heterocyclic systems. researchgate.net Research in this area often involves:

Synthesis of Compound Libraries: Utilizing the 2-chloro-quinoline scaffold to generate a diverse set of derivatives by substituting the chlorine atom or modifying the methanol group. nih.gov

Biological Screening: Testing these libraries against various biological targets, such as protein kinases (e.g., Epidermal Growth Factor Receptor, EGFR), which are often implicated in cancer. nih.gov The goal is to identify lead compounds with high potency and selectivity.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitution pattern on the quinoline ring to understand how different functional groups at various positions influence biological activity. orientjchem.org This helps in the rational design of more effective drug candidates.

The research on closely related compounds, like (2-Chloro-8-methylquinolin-3-yl)methanol, includes detailed structural characterization, which is foundational for any further investigation into their chemical reactivity and biological potential. nih.gov Therefore, the primary research trajectory for a compound like this compound is its potential application as a scaffold for the development of novel, biologically active molecules.

Table 2: Key Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 485337-91-5 chemicalbook.com | C₁₂H₁₂ClNO | 221.68 scbt.com |

| (2-Chloroquinolin-3-yl)methanol (B155800) | 125917-60-4 lookchem.com | C₁₀H₈ClNO | 193.63 lookchem.com |

| (Quinolin-3-yl)methanol | 13669-51-7 nih.gov | C₁₀H₉NO | 159.18 nih.gov |

| 2-Chloro-6,8-dimethylquinoline-3-methanol | 333408-42-7 nih.gov | C₁₂H₁₂ClNO | 221.68 nih.gov |

| (2-Chloro-8-methylquinolin-3-yl)methanol | N/A | C₁₁H₁₀ClNO | 207.66 nih.gov |

Structure

3D Structure

Properties

CAS No. |

485337-91-5 |

|---|---|

Molecular Formula |

C12H12ClNO |

Molecular Weight |

221.68 g/mol |

IUPAC Name |

(2-chloro-5,8-dimethylquinolin-3-yl)methanol |

InChI |

InChI=1S/C12H12ClNO/c1-7-3-4-8(2)11-10(7)5-9(6-15)12(13)14-11/h3-5,15H,6H2,1-2H3 |

InChI Key |

IANOUAKORKRCMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5,8 Dimethylquinoline 3 Methanol

Foundational Synthetic Routes to Quinoline-3-Carbaldehyde Precursors

The cornerstone of synthesizing 2-Chloro-5,8-dimethylquinoline-3-methanol lies in the efficient construction of the corresponding quinoline-3-carbaldehyde. Methodologies such as the Vilsmeier-Haack formylation and Friedländer annulation are pivotal in creating this heterocyclic scaffold.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org In the context of quinoline (B57606) synthesis, this reaction facilitates the cyclization of N-arylacetamides to yield 2-chloroquinoline-3-carbaldehydes in a single pot. ijpcbs.com The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃). wikipedia.org

The synthesis of the precursor, 2-chloro-5,8-dimethylquinoline-3-carbaldehyde (B187093), commences with the Vilsmeier-Haack cyclization of N-(2,5-dimethylphenyl)acetamide. This substrate, bearing electron-donating methyl groups, is particularly amenable to this transformation. The reaction involves treating the acetanilide (B955) with the Vilsmeier reagent, leading to simultaneous formylation and cyclization to afford the quinoline ring system. ijpcbs.com

A typical experimental procedure involves the slow addition of phosphorus oxychloride to N,N-dimethylformamide at reduced temperatures to form the Vilsmeier reagent. Subsequently, N-(2,5-dimethylphenyl)acetamide is introduced, and the mixture is heated to facilitate the cyclization. Upon completion, the reaction is quenched with ice water, leading to the precipitation of the crude product, which can then be purified by recrystallization. While specific yields for the 5,8-dimethyl isomer are not extensively reported, analogous Vilsmeier-Haack reactions for other substituted quinolines generally proceed in good to moderate yields. For instance, the synthesis of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095) from N-(2,3-dimethylphenyl)acetamide has been reported with specific reaction conditions. nih.gov

Table 1: Illustrative Reaction Conditions for Vilsmeier-Haack Synthesis of a Dimethyl-substituted 2-Chloroquinoline-3-carbaldehyde

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product |

| N-(2,3-dimethylphenyl)acetamide | POCl₃, DMF | - | 353 K (80 °C) | 15 | 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde |

Note: This table is based on the synthesis of an isomeric compound and serves as an illustrative example of the reaction conditions. nih.gov

Friedländer Annulation and Related Cyclization Approaches

The Friedländer annulation is a classic and versatile method for the synthesis of quinolines and their derivatives. rsc.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. researchgate.net

For the synthesis of a precursor to this compound, a potential Friedländer approach would involve the reaction of 2-amino-3,6-dimethylbenzaldehyde (B15313100) with a suitable three-carbon building block that can provide the C2 and C3 atoms of the quinoline ring, along with the formyl group at the C3 position. However, the direct synthesis of 2-chloro-5,8-dimethylquinoline-3-carbaldehyde via a standard Friedländer reaction is not a commonly reported route. The introduction of the chloro group at the 2-position often requires a separate synthetic step.

A plausible, albeit less direct, strategy could involve the Friedländer condensation of 2-amino-3,6-dimethylbenzaldehyde with a compound like ethyl 2-chloroacetoacetate. This would be expected to yield an ethyl 2-chloro-5,8-dimethylquinoline-3-carboxylate, which would then require further chemical transformations, including reduction of the ester and oxidation to the aldehyde, to arrive at the desired precursor. The complexity of this multi-step sequence makes the Vilsmeier-Haack reaction a more direct and efficient route for the synthesis of 2-chloro-substituted quinoline-3-carbaldehydes.

Reduction Pathways to Access Quinoline-3-Methanol Derivatives

Once the 2-chloro-5,8-dimethylquinoline-3-carbaldehyde precursor is obtained, the subsequent step involves the reduction of the aldehyde functionality to a primary alcohol to yield the target molecule, this compound.

Catalytic Reduction of Quinoline-3-Carbaldehydes

Catalytic hydrogenation is a powerful and clean method for the reduction of aldehydes. However, in the case of 2-chloroquinoline (B121035) derivatives, care must be taken to avoid the hydrogenolysis of the carbon-chlorine bond. While catalytic hydrogenation with reagents like palladium on carbon (Pd/C) is effective for reducing the quinoline ring itself, it can also lead to dehalogenation. researchgate.net

A more suitable approach for the selective reduction of the aldehyde group in the presence of a chloro substituent is catalytic transfer hydrogenation. This method utilizes a hydrogen donor, such as formic acid or its salts, in the presence of a transition metal catalyst. This technique has been shown to be effective for the partial reduction of quinolines. researchgate.net

Chemo-selective Reduction Techniques

Given the potential for side reactions with catalytic hydrogenation, chemo-selective reducing agents are often preferred for the reduction of 2-chloroquinoline-3-carbaldehydes. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.com It typically does not reduce other functional groups such as esters, amides, or, importantly, aryl chlorides under standard conditions.

The reduction of 2-chloro-5,8-dimethylquinoline-3-carbaldehyde with sodium borohydride in a protic solvent like methanol (B129727) or ethanol (B145695) is a straightforward and high-yielding method to obtain this compound. The reaction is typically carried out at room temperature or with gentle cooling.

Table 2: Reagents for the Chemo-selective Reduction of 2-Chloroquinoline-3-carbaldehydes

| Reagent | Solvent | Key Advantages |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High chemo-selectivity for aldehydes, mild reaction conditions, operational simplicity. |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran, Diethyl ether | More powerful reducing agent, but less selective and requires stricter anhydrous conditions. |

Multi-component Reaction Architectures for Quinoline Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including quinoline derivatives, in a single synthetic operation. rsc.org While a specific multi-component reaction for the direct synthesis of this compound is not prominently documented, several MCRs are known to produce highly substituted quinoline cores.

For instance, a three-component reaction involving an aniline (B41778), an aldehyde, and an activated alkyne can lead to the formation of a quinoline scaffold. To synthesize the target molecule via an MCR, one would need to employ 2,5-dimethylaniline (B45416) as the aniline component. The other components would need to be carefully chosen to introduce the chloro, formyl (or a precursor), and the remaining atoms of the pyridine (B92270) ring.

One potential, though speculative, MCR approach could involve the reaction of 2,5-dimethylaniline, a suitable aldehyde, and a chlorinated three-carbon component. However, controlling the regioselectivity to obtain the desired 5,8-dimethyl substitution pattern and the specific functional groups at the 2 and 3 positions would be a significant challenge. Consequently, for the specific synthesis of this compound, the more established sequential approach involving the Vilsmeier-Haack reaction followed by reduction remains the more reliable and predictable synthetic strategy.

Advanced Synthetic Methodologies

The formation of the quinoline scaffold, a critical step in the synthesis of this compound, has been significantly advanced through modern catalytic and energy-efficient techniques. These methods offer improvements over classical syntheses like the Combes, Friedlander, or Skraup reactions, which often require harsh conditions and can have limited substrate scope. researchgate.netresearchgate.nettandfonline.com

Transition-Metal Catalyzed Reactions for Quinoline Skeleton Formation

Transition-metal catalysis has become a dominant force in the synthesis of complex heterocyclic compounds, including quinolines. researchgate.netias.ac.in These metals, such as palladium (Pd), ruthenium (Ru), rhodium (Rh), and copper (Cu), facilitate the construction of the quinoline ring through various mechanisms, including C-H activation, annulation, and cross-coupling reactions. ias.ac.infrontiersin.org These methods are valued for their mild reaction conditions and tolerance of a wide range of functional groups. frontiersin.org

For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines and rhodium-catalyzed oxidative annulation of pyridines with alkynes represent powerful strategies for assembling the quinoline core. ias.ac.in Ruthenium-catalyzed domino protocols involving the [3+3] annulation of anilines with allyl alcohols also provide an efficient route. ias.ac.in These approaches offer atom-economical pathways to highly substituted quinolines that would be challenging to access through traditional means.

| Catalyst System | Reaction Type | Starting Materials | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Oxidative Cyclization | Aryl Allyl Alcohols, Anilines | Broad substrate scope, high functional group tolerance. | ias.ac.in |

| Rhodium (Rh) | Oxidative Annulation | Pyridines, Alkynes | Atom-economical, regioselective. | ias.ac.in |

| Ruthenium (Ru) | [3+3] Annulation (Domino) | Anilines, Allyl Alcohols | One-pot synthesis, C-H bond activation strategy. | ias.ac.in |

| Copper (Cu) | Domino/Cascade Reactions | o-Bromoanilines, Cyclopropanols | Utilizes readily available starting materials. | ias.ac.in |

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous substances, are increasingly being applied to quinoline synthesis. researchgate.netbenthamdirect.com This paradigm shift involves the use of environmentally benign solvents like water and ethanol, the development of catalyst-free reaction conditions, and the use of recyclable or non-toxic catalysts. researchgate.netijpsjournal.com

Various green catalysts, including p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix researchgate.netarene, and various nanoparticles, have proven effective in promoting quinoline formation under eco-friendly conditions. tandfonline.comresearchgate.net The use of alternative energy sources, such as ultrasound and microwave irradiation, further aligns these synthetic routes with sustainable chemistry principles by minimizing energy input and reaction times. ijpsjournal.com

| Green Approach | Description | Example | Reference |

|---|---|---|---|

| Benign Solvents | Replacing hazardous organic solvents with safer alternatives. | Using water or ethanol as the reaction medium. | researchgate.net |

| Green Catalysts | Employing non-toxic, recyclable, or biodegradable catalysts. | p-Toluenesulfonic acid (p-TSA), nano-Fe3O4@SiO2–SO3H. | tandfonline.com |

| Energy Efficiency | Using methods that reduce energy consumption and reaction time. | Microwave-assisted or ultrasound-assisted synthesis. | ijpsjournal.com |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without a catalyst. | Thermal, one-pot synthesis of quinoline analogs. | researchgate.net |

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rawdatalibrary.netresearchgate.net When combined with solvent-free conditions, this approach represents a significant advancement in green chemistry. benthamdirect.comproquest.com

In the context of quinoline synthesis, microwave irradiation has been successfully applied to multicomponent reactions, such as the Friedlander synthesis, by condensing 2-aminoaryl ketones with carbonyl compounds. rawdatalibrary.netrsc.org These reactions can be performed neat or on the surface of solid supports like silica (B1680970) gel or alumina, eliminating the need for bulk solvents and simplifying product work-up. researchgate.netproquest.com The rapid and uniform heating provided by microwaves can significantly enhance reaction efficiency and reduce the formation of byproducts. researchgate.netrsc.org

| Reaction | Conditions | Time | Yield | Key Feature | Reference |

|---|---|---|---|---|---|

| Friedlander Synthesis | Microwave (320 W), Solvent-Free, Phosphomolybdic acid | 8 min | 61-90% | Rapid, high-yield synthesis. | rawdatalibrary.net |

| Three-Component Reaction | Microwave (200 °C), Neat, p-sulfonic acid calix researchgate.netarene | 20-25 min | 40-68% | Efficient construction of polysubstituted quinolines. | rsc.org |

| One-Pot Synthesis | Microwave, Solvent-Free, Indium(III) chloride on silica gel | N/A | Good | Convenient procedure for quinolines and dihydroquinolines. | researchgate.net |

| Doebner-von Miller Reaction | Microwave, Solvent-Free, HCl on alumina | N/A | High | Environmentally benign, economical procedure. | proquest.com |

Post-Synthetic Modifications and Functionalization at the Quinoline Core

The functionalization of the pre-formed quinoline ring is a powerful strategy for creating diverse derivatives from a common intermediate. nih.govrsc.org The structure of this compound offers several reactive sites for post-synthetic modification, primarily the chloro group at the C2 position, the methanol group at the C3 position, and the various C-H bonds on the aromatic rings. rsc.org

The C2-chloro substituent is particularly versatile, serving as a leaving group for nucleophilic aromatic substitution reactions or as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of carbon- or heteroatom-based substituents.

The methanol group at the C3 position can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a different set of chemical transformations. The aldehyde, for instance, can undergo condensation reactions. chemijournal.comias.ac.in Furthermore, direct C-H functionalization, often catalyzed by transition metals, has become a key method for selectively modifying positions that are otherwise difficult to access, such as the C4 and C8 positions. rsc.orgmdpi.com This approach allows for the precise installation of aryl, alkyl, or other functional groups directly onto the quinoline skeleton. mdpi.com

| Position | Functional Group | Potential Modification Reaction | Potential New Functionality | Reference |

|---|---|---|---|---|

| C2 | -Cl | Nucleophilic Substitution / Cross-Coupling | -OR, -NR2, -Aryl, -Alkyl, -Alkynyl | rsc.org |

| C3 | -CH2OH | Oxidation | -CHO (Formyl), -COOH (Carboxyl) | ias.ac.in |

| C4 | -H | C-H Functionalization / Borylation | -Aryl, -Alkyl | rsc.org |

| C8 | -H | Directed C-H Arylation (via N-oxide) | -Aryl | mdpi.com |

Chemical Transformations and Derivatization Strategies of 2 Chloro 5,8 Dimethylquinoline 3 Methanol

Reactivity at the C-2 Chloro Position

The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to displacement by various nucleophiles and participates in cross-coupling reactions, making it a pivotal point for molecular modification.

Nucleophilic Substitution Reactions

The C-2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of functional groups by displacing the chloride ion. While specific studies on 2-Chloro-5,8-dimethylquinoline-3-methanol are not extensively documented, the reactivity can be inferred from related 2-chloroquinoline (B121035) systems. Generally, 2-chloroquinolines exhibit higher reactivity towards nucleophiles like methoxide (B1231860) ions compared to their 4-chloro counterparts. researchgate.net The reaction mechanism typically involves the formation of a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing nature of the quinoline ring system. researchgate.net

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of 2-amino, 2-alkoxy, and 2-thioether quinoline derivatives, respectively. The reaction conditions for these substitutions can vary from neutral to acidic or basic, depending on the nature of the nucleophile and the specific quinoline substrate. researchgate.net For instance, reactions with amines may sometimes be catalyzed by acids, although 2-chloroquinolines generally show less of a tendency for acid catalysis compared to 4-chloroquinolines. researchgate.net

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds at the C-2 position of the quinoline ring. This reaction typically involves the coupling of the 2-chloroquinoline derivative with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, and reaction conditions. For heteroaryl chlorides, which can be challenging substrates, ligands such as sterically hindered phosphines (e.g., XPhos, SPhos) have proven to be effective in promoting the reaction. rsc.org The reactivity of the C-Cl bond is generally lower than that of C-Br or C-I bonds, often requiring more forcing conditions or more active catalyst systems. nih.gov

Transformations Involving the C-3 Methanol (B129727) Functional Group

The primary alcohol functionality at the C-3 position offers another avenue for the structural modification of this compound. This group can undergo oxidation, esterification, etherification, and can be a substrate for reactions like the Mitsunobu reaction.

Oxidation Reactions to Carbaldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to the corresponding carbaldehyde or further to the carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

The oxidation of the closely related 2-chloro-3-formylquinolines to their corresponding carboxylic acids has been documented. For example, heating 2-chloro-3-formylquinolines in methanol with potassium carbonate and iodine results in the formation of the methyl ester, which can then be hydrolyzed to the carboxylic acid. nih.gov This indicates that the aldehyde is an intermediate in the oxidation to the carboxylic acid. While direct oxidation of the methanol to the aldehyde for this specific compound is not detailed, standard oxidation protocols for primary alcohols would be applicable.

Esterification and Etherification Reactions

The hydroxyl group of the C-3 methanol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by an acid or a coupling agent. A variety of esterification methods are available, including the use of triphenylphosphine (B44618) dibromide as a one-pot esterification reagent. unc.edu

Etherification, the formation of an ether linkage, can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or through other methods such as using 2,4,6-trichloro-1,3,5-triazine and an alcohol catalyzed by dimethyl sulfoxide (B87167) for the chemoselective etherification of benzylic alcohols. organic-chemistry.org These standard organic transformations would allow for the introduction of a wide range of ester and ether functionalities to the this compound scaffold.

Mitsunobu Reaction Applications

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of other functional groups with inversion of stereochemistry. chemicalpapers.com This reaction utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. chemicalpapers.com

A key application of the Mitsunobu reaction with (2-chloroquinolin-3-yl)methanol (B155800) derivatives is in N-alkylation reactions. For instance, (2-chloroquinolin-3-yl)methanol has been successfully reacted with various nitrogen-containing heterocycles, such as quinazolinone and pyrimidone, under Mitsunobu conditions to yield the corresponding N-alkylated products. chemicalpapers.comresearchgate.net The reaction proceeds by the dehydration between the alcohol and the N-H of the heterocycle. chemicalpapers.com This strategy provides an efficient route for linking the 2-chloroquinoline-3-methyl moiety to various heterocyclic systems.

| Reactant 1 | Reactant 2 (Nitrogen Heterocycle) | Reagents | Solvent | Product |

| (2-chloroquinolin-3-yl)methanol | Quinazolinone | PPh3, DEAD, Et3N | Dry THF | N-((2-chloroquinolin-3-yl)methyl)quinazolinone |

| (2-chloroquinolin-3-yl)methanol | Pyrimidone | PPh3, DEAD, Et3N | Dry THF | N-((2-chloroquinolin-3-yl)methyl)pyrimidone |

| (2-chloroquinolin-3-yl)methanol | 2-Oxoquinoline | PPh3, DEAD, Et3N | Dry THF | N-((2-chloroquinolin-3-yl)methyl)-2-oxoquinoline |

Reactivity of the Methyl Groups at C-5 and C-8

The benzene (B151609) ring of the this compound scaffold is activated by two methyl groups at the C-5 and C-8 positions. These alkyl substituents significantly influence the regioselectivity of electrophilic substitution reactions on the carbocyclic ring and are themselves sites for further chemical functionalization.

Electrophilic Substitution Reactions on the Methyl Groups

In the context of electrophilic aromatic substitution, the methyl groups at C-5 and C-8 are activating, ortho- and para-directing substituents. Electrophilic attack on the quinoline ring is generally disfavored on the pyridine (B92270) ring, especially under acidic conditions where the nitrogen atom is protonated, rendering the heterocyclic ring strongly deactivated. stackexchange.comquimicaorganica.org Consequently, electrophiles preferentially attack the more electron-rich benzene ring. quimicaorganica.orgreddit.com

The directing effects of the two methyl groups are additive and synergistic. The C-5 methyl group directs incoming electrophiles to the C-6 position (ortho), while the C-8 methyl group directs to the C-7 position (ortho). This is because the carbocation intermediates (arenium ions) formed by attack at these positions are stabilized by the electron-donating inductive effect of the adjacent methyl group. quimicaorganica.orgquora.com Attack at positions 5 and 8 on an unsubstituted quinoline ring is favored because it allows the aromaticity of the pyridine ring to be preserved in the intermediate resonance structures. quora.com The presence of the methyl groups at these positions further activates the remaining C-6 and C-7 positions towards substitution.

| Position | Directing Effect from C-5 Methyl | Directing Effect from C-8 Methyl | Predicted Outcome |

|---|---|---|---|

| C-6 | Ortho (Activating) | Meta | Favored Site of Attack |

| C-7 | Meta | Ortho (Activating) | Favored Site of Attack |

Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation would be expected to yield a mixture of 6- and 7-substituted derivatives of this compound.

Further Functionalization of Alkyl Substituents

The methyl groups themselves represent reactive sites for functionalization, primarily through reactions at the benzylic position. These transformations allow for the introduction of a wide array of functional groups.

Oxidation: The benzylic methyl groups can be oxidized to afford various products, including benzyl (B1604629) alcohols, benzaldehydes, or benzoic acids, depending on the oxidant and reaction conditions. nih.gov Reagents like potassium permanganate (B83412) (KMnO4) or chromic acid can achieve this transformation. This provides a pathway to quinoline-5,8-dicarboxylic acid derivatives.

Halogenation: Under free-radical conditions, using reagents such as N-bromosuccinimide (NBS) with a radical initiator, selective halogenation of the benzylic C-H bonds can be achieved. This yields 5,8-bis(halomethyl)quinoline derivatives, which are versatile intermediates for subsequent nucleophilic substitution reactions.

Oxyfunctionalization: Direct oxyfunctionalization of benzylic C-H bonds can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net This reaction proceeds via hydride abstraction to form benzylic ethers, which can be further converted into other functional groups. researchgate.net

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The functional groups present in this compound—specifically the 2-chloro and 3-methanol moieties—are strategically positioned to serve as handles for the construction of fused heterocyclic systems. The 3-methanol group can be readily oxidized to the corresponding 2-chloro-5,8-dimethylquinoline-3-carbaldehyde (B187093), a highly versatile precursor for a multitude of cyclization reactions. researchgate.net The 2-chloro atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, which is often the key step in ring closure. nih.gov

A wide range of fused systems can be synthesized from this scaffold or its aldehyde derivative:

Pyrrolo[3,4-b]quinolinones: Heating the corresponding aldehyde with formamide (B127407) and formic acid can lead to the formation of a fused pyrrolidinone ring system. nih.gov

Pyrazolo[3,4-b]quinolines: Condensation of the aldehyde with hydrazine (B178648) hydrate, followed by intramolecular cyclization, can yield fused pyrazole (B372694) systems. nih.gov

Thiazolidinones: Multicomponent reactions involving the aldehyde, an aniline (B41778), and 2-mercaptoacetic acid can be employed to construct fused thiazolidinone rings. nih.gov

Pyrimido[4,5-b]quinolines: Base-catalyzed cyclization of related 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride affords fused pyrimidine (B1678525) systems. researchgate.net This indicates a potential pathway from the methanol derivative via oxidation and conversion to the nitrile.

Furo[2,3-b]quinolines: The aldehyde derivative can be condensed with acetone (B3395972) to form a butenone, which can then undergo bromocyclization and dehydrobromination to yield fused furan (B31954) rings. ias.ac.in

The following table summarizes some of the cyclization reactions based on the analogous 2-chloroquinoline-3-carbaldehyde.

| Reactant(s) | Fused System Formed | Reaction Type | Reference |

|---|---|---|---|

| Formamide, Formic Acid | Pyrrolo[3,4-b]quinolinone | Condensation/Cyclization | nih.gov |

| Hydrazine Hydrate | Pyrazolo[3,4-b]quinoline | Condensation/Intramolecular SNAr | nih.gov |

| Aniline, 2-Mercaptoacetic Acid | Thiazolidinone (fused) | Multicomponent Reaction/Cyclization | nih.gov |

| Urea, Ethyl Acetoacetate | Tetrahydropyrimidine (fused) | Multicomponent Condensation | nih.gov |

| Acetone, then Br2, then base | Furo[2,3-b]quinoline | Condensation/Bromocyclization | ias.ac.in |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5,8 Dimethylquinoline 3 Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-chloro-5,8-dimethylquinoline-3-methanol, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

The proton (¹H) NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl groups, the methylene (B1212753) group of the methanol (B129727) substituent, and the hydroxyl proton.

Based on the structure, the following proton signals are anticipated:

A singlet for the C4-H proton, likely in the downfield aromatic region.

Two distinct singlets for the two methyl groups at positions C5 and C8.

An AB quartet or two doublets for the aromatic protons on the benzene (B151609) ring, corresponding to H-6 and H-7.

A singlet or a doublet (depending on coupling to the hydroxyl proton) for the CH₂ group of the methanol substituent.

A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which can be concentration and solvent dependent.

A ¹H NMR spectrum of the related compound, 2-chloro-5,8-dimethyl-3-quinolinecarbaldehyde, shows characteristic signals for the quinoline (B57606) core protons, which can be used as a reference for predicting the chemical shifts in the target molecule. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C4-H | ~8.0-8.5 | s |

| C6-H | ~7.2-7.6 | d |

| C7-H | ~7.2-7.6 | d |

| C5-CH₃ | ~2.5-2.8 | s |

| C8-CH₃ | ~2.5-2.8 | s |

| -CH₂OH | ~4.5-5.0 | s or d |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound is expected to display twelve distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the nature of the substituents and their positions on the quinoline ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound | Carbon | Predicted Chemical Shift (ppm) | | :--- | :--- | | C2 | ~150-155 | | C3 | ~130-135 | | C4 | ~135-140 | | C4a | ~125-130 | | C5 | ~130-135 | | C6 | ~125-130 | | C7 | | C8 | | C8a | ~145-150 | | C5-CH₃ | ~20-25 | | C8-CH₃ | ~15-20 | | -CH₂OH | ~60-65 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, for instance, confirming the coupling between the H-6 and H-7 protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹H and ¹³C spectra. For example, it would link the methyl proton signals to their corresponding carbon signals.

Studies on related quinoline derivatives, such as 2-chloro-8-methyl-3-formylquinoline, have successfully utilized COSY, HSQC, and HMBC to provide complete spectral details, demonstrating the utility of these techniques for this class of compounds. ijpsdronline.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. kurouskilab.com

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the quinoline ring system, the methyl groups, the chloro substituent, and the methanol group.

Table 3: Expected IR and Raman Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad in IR) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=N, C=C (quinoline) | Stretching | 1500-1650 |

| C-O (alcohol) | Stretching | 1000-1260 |

Theoretical and experimental studies on substituted quinolines provide a basis for the assignment of these vibrational modes. nih.govresearchgate.net The complementarity of IR and Raman spectroscopy would be beneficial; for instance, the C=N and C=C stretching vibrations of the aromatic system are often strong in the Raman spectrum. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₂H₁₂ClNO), the molecular weight is 221.68 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 221. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 223 with an intensity of approximately one-third of the M⁺ peak is a characteristic feature. miamioh.edu

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Key expected fragmentation pathways include:

Loss of a chlorine radical (·Cl) to give a fragment at m/z 186.

Loss of the hydroxymethyl group (·CH₂OH) to give a fragment at m/z 190.

Loss of water (H₂O) from the molecular ion, which is common for alcohols.

Cleavage of the quinoline ring system at higher energies.

Analysis of the mass spectrum of the related compound 2-chloro-8-methyl-3-formylquinoline showed a prominent molecular ion peak and a characteristic M+2 peak, as well as fragmentation due to the loss of the formyl group and HCl, providing a model for the expected fragmentation of the target compound. researchgate.net

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 221/223 | [M]⁺ (Molecular ion) |

| 190/192 | [M - CH₂OH]⁺ |

| 186 | [M - Cl]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been explicitly reported, the structures of several closely related compounds have been determined, providing a strong basis for predicting its solid-state conformation and packing.

Based on these analogous structures, it is anticipated that this compound would also adopt a largely planar conformation in the solid state. The crystal packing would likely be dominated by hydrogen bonding involving the -CH₂OH group, leading to the formation of chains or sheets of molecules. The presence of the two methyl groups may influence the steric environment and the specifics of the intermolecular packing.

Table 5: Comparison of Crystallographic Data for Related Compounds

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate nih.gov | Monoclinic | P2₁/n | O-H···O and O-H···N hydrogen bonds, C-H···π and π-π stacking |

| (2-Chloro-8-methylquinolin-3-yl)methanol nih.gov | Monoclinic | P2₁/c | O-H···O hydrogen bonds, C-H···π and π-π stacking |

The data from these related structures strongly suggest that this compound would exhibit similar intermolecular forces, leading to a well-ordered crystalline structure.

Crystal Packing and Intermolecular Interactions

For similar structures, such as other substituted 2-chloroquinolines, the crystal packing is often stabilized by a variety of interactions. researchgate.net A key interaction observed in analogous compounds containing a hydroxyl group is the hydrogen bond. nih.gov In the case of this compound, the methanol substituent (-CH₂OH) provides a hydroxyl group that can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom). This facilitates the formation of intermolecular O—H···O or O—H···N hydrogen bonds, where the acceptor could be the oxygen of a neighboring methanol group or the nitrogen atom of the quinoline ring. Such hydrogen bonds often lead to the formation of distinct supramolecular motifs, like chains or dimers. nih.gov

Furthermore, weaker interactions play a significant role in consolidating the crystal structure. These include:

C—H···π interactions: The hydrogen atoms of the methyl or methylene groups can interact with the electron-rich π-system of the quinoline rings of adjacent molecules. nih.gov

π–π stacking: The planar quinoline ring systems can stack on top of each other, leading to stabilizing π–π interactions. The distances between the centroids of these rings are typically in the range of 3.5 to 3.8 Å in related structures. nih.govnih.gov

Halogen interactions: The chlorine atom at the 2-position can participate in C—H···Cl hydrogen bonds or Cl···Cl interactions, which are known to influence the packing of chloro-substituted aromatic compounds. researchgate.net

These combined interactions result in a densely packed, three-dimensional architecture that defines the macroscopic properties of the crystalline solid. nih.gov

Table 1: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Potential Significance |

| Hydrogen Bonding | O-H of methanol | O of methanol or N of quinoline | Primary driver of supramolecular assembly |

| π–π Stacking | Quinoline Ring | Quinoline Ring | Stabilizes layered structures |

| C—H···π Interactions | C-H (methyl/methylene) | Quinoline Ring | Contributes to crystal cohesion |

| C—H···Cl Interactions | C-H (aromatic/aliphatic) | Chlorine Atom | Directional interaction influencing packing |

Conformational Analysis in the Solid State

The conformation of this compound in the solid state refers to the specific spatial arrangement of its atoms. The quinoline core, being a fused aromatic ring system, is largely planar. The key conformational flexibility arises from the rotation around the C3-C(methanol) single bond, which is defined by the torsion angle.

In related crystal structures, such as ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, the substituent at the 3-position exhibits a specific orientation relative to the quinoline ring to minimize steric hindrance and maximize stabilizing interactions. nih.govresearchgate.net For this compound, the orientation of the -CH₂OH group will be influenced by the formation of the aforementioned intermolecular hydrogen bonds. The specific torsion angle adopted in the solid state would fix the molecule into a low-energy conformation that is repeated throughout the crystal lattice. The planarity of the quinoline ring system is a dominant feature, with only minor deviations observed in similar crystallized molecules. nih.govnih.gov

Vibrational Spectroscopy for Conformational and Electronic Structure Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for investigating the structural and electronic properties of molecules. While specific experimental spectra for this compound were not found, the expected vibrational modes can be discussed based on its functional groups and by comparison with computational studies on similar molecules like 2-chloroquinoline-3-carboxaldehyde. nih.gov

The vibrational spectrum of this compound would be characterized by several key regions:

O-H Stretching: A broad band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group in the methanol substituent. The position and shape of this band are highly sensitive to the strength of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹.

Quinoline Ring Vibrations: A series of sharp bands in the 1400-1650 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the aromatic quinoline core. These are characteristic of the quinoline skeleton.

C-Cl Stretching: The vibration of the C-Cl bond is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

By analyzing the precise frequencies and intensities of these vibrational modes, detailed information can be obtained. For instance, shifts in the O-H and C=N stretching frequencies can provide direct evidence of hydrogen bonding. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign the observed vibrational bands to specific atomic motions, providing a complete picture of the molecule's vibrational behavior and corroborating its structural features. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Chloro 5,8 Dimethylquinoline 3 Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Specific DFT studies on 2-Chloro-5,8-dimethylquinoline-3-methanol are not found in the surveyed literature. DFT is a powerful computational method used to investigate the electronic structure of molecules, providing insights into geometry, molecular orbitals, and reactivity. For a molecule like this compound, DFT calculations would typically be employed to determine its most stable three-dimensional shape and to analyze its electronic properties.

There is no available published data concerning the optimized geometry or conformational preferences of this compound derived from DFT calculations. Such a study would involve computational methods to identify the most energetically favorable spatial arrangement of the atoms in the molecule, considering the rotational possibilities around single bonds, particularly involving the methanol (B129727) group.

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP analysis would computationally generate a color-coded map of the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This would be valuable for predicting how the molecule might interact with other chemical species.

Detailed Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound is not available in the scientific literature. FMO analysis is crucial for understanding a molecule's chemical reactivity and its behavior in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, would provide insights into the molecule's stability and reactivity.

Quantum Chemical Calculations for Spectroscopic Data Correlation

There are no specific studies found that correlate quantum chemical calculations with experimental spectroscopic data (such as IR, NMR, or UV-Vis) for this compound. Such research would involve computationally predicting the spectroscopic properties of the molecule and comparing them to experimentally measured spectra to validate the computational model and aid in the interpretation of the experimental data.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

No publications detailing Molecular Dynamics (MD) simulations for this compound were identified. MD simulations would be used to study the dynamic behavior of the molecule over time, providing a deeper understanding of its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

Prediction of Reaction Pathways and Transition States

Theoretical predictions of reaction pathways and transition states for chemical reactions involving this compound are not documented in the available literature. These types of computational studies are instrumental in elucidating reaction mechanisms, identifying intermediate structures, and determining the energy barriers associated with chemical transformations.

In Silico Modeling for Ligand-Target Interaction Studies5.5.1. Molecular Docking Simulations with Protein Targets5.5.2. Pharmacophore Modeling and Virtual Screening

For these sections to be accurately and scientifically reported, data from studies that have specifically modeled the interactions of this compound with biological targets would be necessary. This would include, but is not limited to, docking scores, binding affinities, identification of interacting amino acid residues, and the development of pharmacophore models based on its structural features.

While research exists for structurally similar quinoline (B57606) derivatives, the strict adherence to the specified compound, this compound, prevents the inclusion of data from these related but distinct molecules. The scientific accuracy of the article would be compromised by extrapolating findings from other compounds to the one .

It is possible that research on this compound is proprietary, unpublished, or has not yet been conducted. As new scientific findings are constantly being published, this information may become available in the future.

Table of Compounds Mentioned

Academic Research Perspectives and Future Directions

Design of Novel Chemical Scaffolds and Chemical Probes

The 2-chloroquinoline (B121035) framework, a key feature of 2-Chloro-5,8-dimethylquinoline-3-methanol, serves as a valuable scaffold in medicinal chemistry and drug discovery. Molecules incorporating this bicyclic ring system have been investigated as potent inhibitors of enzymes from pathogens like SARS-CoV-2. nih.gov The 2-chloroquinoline moiety can function as an active pharmacophore, capable of binding within the pockets of enzymes such as the main protease (MPro) and papain-like protease (PLPro). nih.gov

The reactivity of the chloro group at the 2-position and the hydroxyl group at the 3-position allows for the strategic attachment of various functional groups. This adaptability makes this compound an excellent starting point for generating libraries of derivatives. By reacting the precursor aldehyde with aromatic amines to form imines, for instance, researchers can create diverse molecular structures. nih.govchemijournal.com These libraries can then be screened for specific biological activities, facilitating the development of chemical probes to investigate cellular pathways and disease mechanisms.

Strategies for Structure-Activity Relationship (SAR) Investigations via Molecular Modifications

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. For this compound, a systematic SAR investigation would involve modifications at several key positions to understand how structural changes influence its function. The 2-chloroquinoline nucleus is a recognized pharmacophoric group, and understanding its interactions is key to designing more potent analogues. nih.gov

A comprehensive SAR strategy can be outlined by focusing on three primary regions of the molecule:

The C2-Position: The chlorine atom is a reactive site suitable for nucleophilic substitution. Replacing it with other halogens (F, Br, I), or with oxygen, nitrogen, and sulfur nucleophiles could significantly alter the electronic properties and binding capabilities of the molecule. nih.gov

The Benzene (B151609) Ring: The 5,8-dimethyl substituents can be altered. Shifting their positions or replacing them with other groups (e.g., electron-donating or electron-withdrawing groups) would modulate the electronic environment of the entire quinoline (B57606) system.

The following table outlines potential molecular modifications for SAR studies:

| Modification Site | Reaction Type | Potential New Functional Groups | Anticipated Effect |

|---|---|---|---|

| C2-Chloro Group | Nucleophilic Aromatic Substitution | -F, -Br, -OR, -NR2, -SR | Modulation of electronic properties and target binding affinity. |

| C3-Hydroxyl Group | Esterification / Etherification | -OC(O)R, -OR | Alteration of polarity, solubility, and hydrogen bonding. |

| C3-Hydroxyl Group | Oxidation / Reductive Amination | -CHO, -CH2NHR | Introduction of new reactive handles for further derivatization. |

| C5/C8-Methyl Groups | Synthesis from different anilines | -H, -OCH3, -CF3, -NO2 | Modification of lipophilicity and electronic density of the aromatic system. |

Mechanistic Studies of Biological Processes at the Molecular Level (In Vitro/In Silico)

To elucidate the mechanism of action of this compound and its derivatives, a combination of computational (in silico) and experimental (in vitro) studies is essential.

In Silico Approaches: Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a protein target. fortunejournals.com Software like AutoDock Vina can be employed to simulate the interaction of quinoline derivatives with the active sites of enzymes, providing insights into binding energies and key interactions (e.g., hydrogen bonding, hydrophobic interactions). fortunejournals.combohrium.comnih.gov Such studies have been performed on chloroquine (B1663885) analogues against various targets. scispace.comf1000research.com Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of a series of compounds with their biological activity. nih.gov

In Vitro Assays: The predictions from in silico models must be validated through experimental assays. Enzyme inhibition assays are crucial for determining the potency of a compound against its purified target protein. For instance, if derivatives are designed as protease inhibitors, their IC50 values can be determined to quantify their inhibitory strength. nih.gov Cellular assays using relevant cell lines can then confirm the compound's activity in a more complex biological environment.

Applications as Building Blocks for Complex Organic Molecules

The functional groups present in this compound make it a highly valuable building block for the synthesis of more complex organic molecules. The precursor, 2-chloroquinoline-3-carbaldehyde, is widely used as a starting material for a variety of heterocyclic compounds. nih.govresearchgate.net The methanol (B129727) derivative shares this synthetic versatility.

The key reactive handles are:

The C2-Chloro Group: This position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.

The C3-Methanol Group: This group can be oxidized back to the aldehyde, which can then undergo a vast array of reactions, including Schiff base formation, Knoevenagel condensation, and Wittig reactions. chemijournal.com This aldehyde is a precursor for synthesizing fused heterocyclic systems like azetidin-2-ones and pyrazolines. researchgate.netorientjchem.org

The Quinoline Core: The aromatic system itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

This trifunctional nature allows for a multi-directional approach to synthesis, enabling the construction of intricate molecular architectures from a relatively simple starting material.

Development of Catalysts or Reaction Promoters

While quinoline derivatives are more commonly known for their biological activities, they also have potential applications in catalysis. Specifically, they can act as ligands that coordinate with metal centers to form catalytically active complexes. The this compound molecule possesses two potential coordination sites: the nitrogen atom of the quinoline ring and the oxygen atom of the methanol group.

Studies have shown that other functionalized quinoline derivatives can form complexes with copper (II) salts, and these complexes exhibit catalytic activity in the oxidation of catechol. mdpi.com This suggests a plausible role for this compound as a bidentate or monodentate ligand in transition metal catalysis. By coordinating to metals like copper, palladium, or ruthenium, it could be used to develop novel catalysts for various organic transformations, such as oxidation, reduction, or cross-coupling reactions.

Exploration in Materials Science and Photophysical Properties

Quinoline and its derivatives are known fluorescent molecules, making them attractive for applications in materials science. scielo.br Their photophysical properties, including UV-Vis absorption, fluorescence emission, and quantum yield, can be finely tuned by altering the substituents on the quinoline core. nih.govresearchgate.net

The introduction of chloro and dimethyl groups, as in this compound, is expected to influence its electronic transitions (n→π* and π→π*) and thus its absorption and emission spectra. tandfonline.com In the solid state, the planar structure of the quinoline ring facilitates π-π stacking interactions, which can significantly affect the material's properties and lead to the formation of organized molecular assemblies. scielo.br

The fluorescence of these compounds makes them potential candidates for use as:

Fluorescent Probes: For sensing metal ions or biological molecules. researchgate.net

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting materials.

Photosensitizers: In photodynamic therapy or photocatalysis.

Future Avenues for Synthetic Innovation and Derivatization

The synthetic potential of this compound is far from exhausted. Future research can focus on several innovative avenues for its derivatization:

Advanced Cross-Coupling Reactions: The C2-chloro position is an ideal handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce complex aryl, alkynyl, or amino substituents, respectively. nih.gov

Multicomponent Reactions (MCRs): The precursor aldehyde can be used in MCRs to rapidly generate molecular complexity in a single step, leading to novel heterocyclic libraries. iau.ir

Asymmetric Synthesis: The methanol group introduces a potential stereocenter if further substituted. Developing enantioselective methods to synthesize or derivatize this compound could be critical for applications where chirality is important, such as in pharmaceuticals.

Polymerization: By introducing polymerizable groups onto the quinoline scaffold, novel functional polymers with unique photophysical or catalytic properties could be developed.

By exploring these avenues, chemists can continue to unlock the potential of this versatile quinoline derivative, leading to new discoveries in medicine, materials science, and catalysis.

Integration with High-Throughput Screening for Chemical Library Development

The strategic integration of well-designed chemical compounds with high-throughput screening (HTS) platforms is a cornerstone of modern drug discovery and chemical biology. The compound this compound, as a substituted quinoline, represents a valuable scaffold for the development of chemical libraries amenable to HTS. The quinoline core is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. nih.gov This section will explore the potential of this compound in the context of chemical library development and its subsequent application in high-throughput screening campaigns.

The development of a chemical library centered around the this compound scaffold would involve the systematic chemical modification of its core structure to generate a diverse collection of related molecules. The presence of reactive functional groups—the chloro, methyl, and methanol moieties—provides multiple points for chemical diversification. For instance, the methanol group can be oxidized to an aldehyde or a carboxylic acid, which can then undergo a wide array of subsequent reactions. The chloro group can be substituted via nucleophilic aromatic substitution, and the methyl groups could potentially be functionalized, although this is generally more challenging.

The primary goal of creating such a library is to explore the chemical space around the parent molecule to identify compounds with desired biological activities. High-throughput screening allows for the rapid testing of thousands of these compounds against a specific biological target, such as an enzyme or a receptor. researchgate.net

A hypothetical workflow for the integration of a this compound-based library with HTS is outlined below:

| Step | Description | Key Considerations |

| 1. Library Design | In silico design of a virtual library based on the this compound scaffold. | Diversity of substituents, physicochemical properties (e.g., Lipinski's rule of five), and synthetic feasibility. |

| 2. Combinatorial Synthesis | Parallel synthesis of the designed compounds to create the physical chemical library. | Efficient and robust chemical reactions, purification, and characterization of the synthesized molecules. |

| 3. Assay Development | Development and optimization of a robust and sensitive biological assay suitable for HTS. | Miniaturization to reduce reagent consumption, signal-to-noise ratio, and Z'-factor for assay quality. |

| 4. High-Throughput Screening | Screening of the chemical library against the biological target using the developed assay. | Robotic automation for liquid handling, data acquisition, and management of large datasets. |

| 5. Hit Identification and Confirmation | Identification of "hits" (active compounds) from the primary screen and their confirmation through dose-response studies. | Elimination of false positives and confirmation of the activity of the identified hits. |

| 6. Hit-to-Lead Optimization | Chemical modification of the confirmed hits to improve their potency, selectivity, and pharmacokinetic properties. | Structure-activity relationship (SAR) studies to guide the optimization process. |

The data generated from a high-throughput screen of a library derived from this compound could be represented in a tabular format. The following is a hypothetical example of primary screening data for a set of derivatives tested for their ability to inhibit a target enzyme.

| Compound ID | Structure Modification from Parent Compound | % Inhibition at 10 µM |

| Parent-001 | This compound | 5.2 |

| Deriv-001 | -OCH3 at C3-methanol | 8.1 |

| Deriv-002 | -NH2 at C2 | 65.7 |

| Deriv-003 | -F at C2 | 12.3 |

| Deriv-004 | -COOH at C3 | 45.9 |

| Deriv-005 | -NH-phenyl at C2 | 88.4 |

From this hypothetical data, compounds Deriv-002 and Deriv-005 would be identified as initial "hits" due to their significant inhibitory activity. These compounds would then be subjected to further studies to confirm their activity and elucidate their mechanism of action.

The development of chemical libraries based on novel scaffolds like this compound is crucial for populating the pipelines of drug discovery programs with new and diverse chemical entities. The integration of these libraries with high-throughput screening provides a powerful engine for the identification of new lead compounds for the development of therapeutics and chemical probes.

Q & A

Basic: What are the common synthetic routes for 2-Chloro-5,8-dimethylquinoline-3-methanol?

Methodological Answer:

The synthesis typically involves functionalization of the quinoline core. For analogs like ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, a NaCN-mediated reaction with MnO₂ in ethanol converts aldehydes to esters (e.g., carboxylates) . Alternatively, Vilsmeier-Haack formylation (using POCl₃ and DMF) introduces aldehyde groups, which can be reduced to methanol derivatives via NaBH₄ or LiAlH₄ . Key steps include:

- Substrate preparation : Start with substituted acetamides or carbaldehydes.

- Reaction optimization : Control temperature (e.g., 0°C for cyanide addition) and stoichiometry (e.g., 1:3 molar ratio of aldehyde to NaCN) .

- Purification : Use column chromatography (silica gel, CH₂Cl₂ eluent) or recrystallization (petroleum ether/ethyl acetate) .

Basic: How is X-ray crystallography applied to determine its molecular structure?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is standard. Steps include:

- Crystal growth : Optimize solvent (ethanol/acetone) and slow evaporation .

- Data collection : Use a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Structure solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .

- Validation : Analyze anisotropic displacement parameters (ADPs) and hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions) .

Example : The quinoline ring in ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate shows a dihedral angle of 1.75° between fused rings, stabilized by π-π stacking (3.8 Å spacing) .

Advanced: How to resolve discrepancies in spectroscopic data between theoretical and experimental results?

Methodological Answer:

Discrepancies often arise in NMR or IR spectra due to solvent effects or conformational flexibility. Strategies:

- DFT calculations : Compare experimental H NMR shifts with Gaussian-optimized structures (B3LYP/6-311++G** basis set) .

- Dynamic effects : Use variable-temperature NMR to assess rotational barriers (e.g., methyl groups) .

- Crystallographic validation : Cross-check bond lengths/angles (e.g., C–Cl: 1.73 Å experimental vs. 1.70 Å calculated) .

Advanced: What strategies optimize crystallization conditions for this compound?

Methodological Answer:

Crystallization challenges include low solubility and polymorphism. Solutions:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (ethanol/water) .

- Additives : Use trace acetic acid to promote hydrogen-bonded networks .

- Temperature gradients : Slow cooling from 60°C to 4°C enhances crystal quality .

Note : For stubborn cases, microbatch under oil or vapor diffusion methods are viable .

Advanced: How to analyze intermolecular interactions in its crystal lattice?

Methodological Answer:

Use software like Mercury or PLATON to:

- Identify H-bonds : Measure donor-acceptor distances (e.g., N–H···O: 2.89 Å) and angles (>150°) .

- Quantify π-π interactions : Calculate centroid distances (3.3–3.8 Å) and slippage angles (<15°) .

- Topology analysis : Generate Hirshfeld surfaces to visualize van der Waals contacts (e.g., Cl···H: 12% contribution) .

Advanced: Challenges in refining its structure when heavy atoms (e.g., Cl) are present?

Methodological Answer:

Heavy atoms cause absorption errors and anisotropic scattering. Mitigation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.